molecular formula C14H13N3O4 B2896932 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 851095-08-4

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

Cat. No. B2896932
CAS RN: 851095-08-4
M. Wt: 287.275
InChI Key: PIRCFGOYRMVOES-UHFFFAOYSA-N
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Description

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, also known as DPA, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Computational and Pharmacological Potential

1,3,4-Oxadiazole and its derivatives have been computationally and pharmacologically evaluated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit moderate to potent effects in various assays, indicating their potential for therapeutic applications in cancer and inflammation treatment (Faheem, 2018).

Anticonvulsant Activities

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for their anticonvulsant activities. Some compounds showed significant activity in maximal electroshock and subcutaneous pentylenetetrazole seizure models, highlighting the potential of oxadiazole derivatives in developing new anticonvulsant drugs (Nath et al., 2021).

Antimicrobial and Hemolytic Activity

Oxadiazole compounds have demonstrated varied antimicrobial activities against a range of bacterial and fungal species. Their hemolytic activity assessment suggests these compounds are generally safe, with some exhibiting significant antimicrobial potency without high cytotoxicity, indicating potential for antimicrobial drug development (Gul et al., 2017).

Molecular Docking and Pharmacological Evaluation

The design and synthesis of oxadiazole derivatives aimed at inhibiting Collapsin response mediator protein 1 (CRMP 1) for potential applications in lung cancer treatment have shown promising results. Molecular docking studies further support their potential efficacy, suggesting these compounds as candidates for further development in cancer therapeutics (Panchal et al., 2020).

Anti-inflammatory Activity

Substituted 1,3,4-oxadiazoles have been synthesized and tested for their anti-inflammatory activity, displaying significant effects in comparison to standard drugs. This indicates their utility in developing new anti-inflammatory agents (Nargund et al., 1994).

properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-12(8-10-4-2-1-3-5-10)15-14-17-16-13(21-14)11-9-19-6-7-20-11/h1-5,9H,6-8H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRCFGOYRMVOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide

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